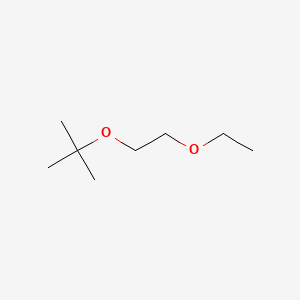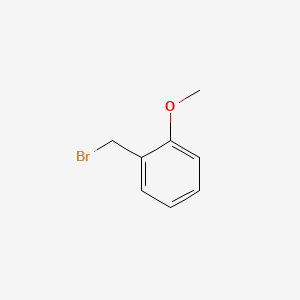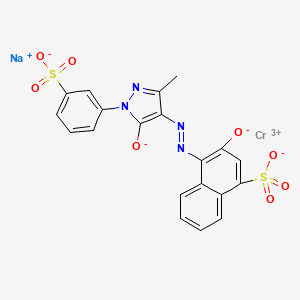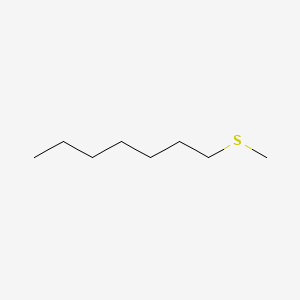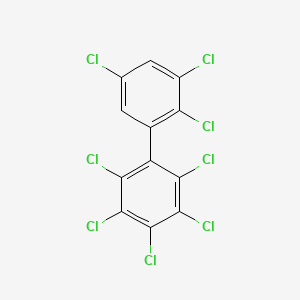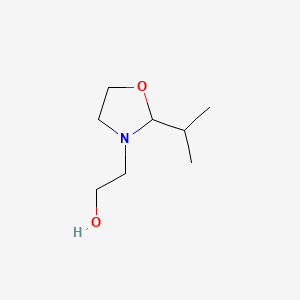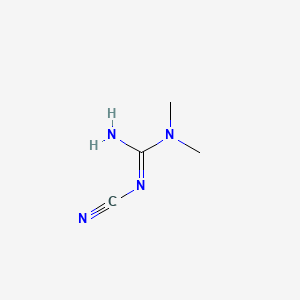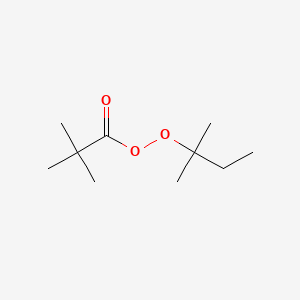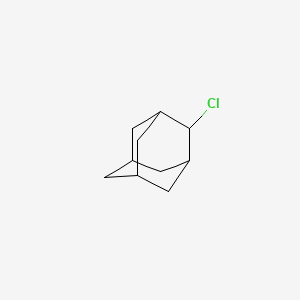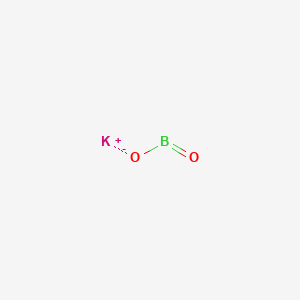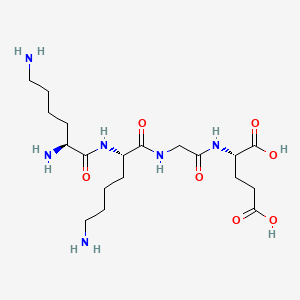![molecular formula C21H18N6O B1585088 Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- CAS No. 5284-79-7](/img/structure/B1585088.png)
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- is an organic compound with the molecular formula C21H18N6O. This compound is characterized by the presence of azido groups attached to phenyl rings, which are further connected to a cyclohexanone core. It is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- involves a multi-step synthetic process. The primary method includes the condensation of cyclohexanone with 4-aminobenzaldehyde in the presence of an alkaline condensing agent. The 4-amino group may be optionally protected during this reaction. After the condensation, the protective group is removed if it was used. The resultant product, 2,6-bis[(4-aminophenyl)methylene]-cyclohexanone, undergoes diazotization followed by reaction with an alkali metal azide to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of reagents, especially azides, due to their explosive nature. The use of advanced equipment and safety protocols is essential to ensure the safe and efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups.
Reduction: The azido groups can be reduced to amines.
Substitution: The azido groups can participate in substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrazine hydrate and Raney nickel are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used .
Applications De Recherche Scientifique
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- has several scientific research applications:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and photoresists.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, coatings, and adhesives
Mécanisme D'action
The mechanism of action of Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- involves the reactivity of the azido groups. These groups can undergo photolysis to generate reactive nitrene intermediates, which can then interact with various molecular targets. This reactivity is harnessed in applications such as crosslinking and bioconjugation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis(4-azidobenzylidene)cyclohexanone
- 2,6-Bis(4-azidobenzal)cyclohexanone
Uniqueness
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- is unique due to the presence of a methyl group on the cyclohexanone ring, which can influence its reactivity and properties compared to similar compounds. This structural difference can lead to variations in its applications and effectiveness in specific reactions .
Propriétés
Numéro CAS |
5284-79-7 |
|---|---|
Formule moléculaire |
C21H18N6O |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C21H18N6O/c1-14-10-17(12-15-2-6-19(7-3-15)24-26-22)21(28)18(11-14)13-16-4-8-20(9-5-16)25-27-23/h2-9,12-14H,10-11H2,1H3/b17-12+,18-13+ |
Clé InChI |
MLIWQXBKMZNZNF-PWDIZTEBSA-N |
SMILES |
CC1CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C(=CC3=CC=C(C=C3)N=[N+]=[N-])C1 |
SMILES isomérique |
CC1C/C(=C\C2=CC=C(C=C2)N=[N+]=[N-])/C(=O)/C(=C/C3=CC=C(C=C3)N=[N+]=[N-])/C1 |
SMILES canonique |
CC1CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C(=CC3=CC=C(C=C3)N=[N+]=[N-])C1 |
Key on ui other cas no. |
5284-79-7 |
Pictogrammes |
Flammable |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


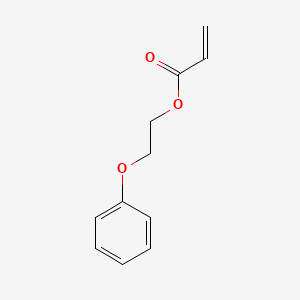
![Methyl [(4-methylphenyl)sulfonyl]acetate](/img/structure/B1585008.png)
